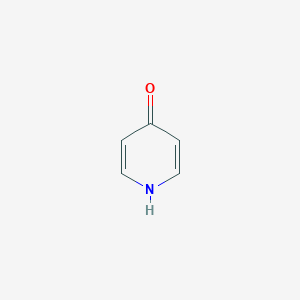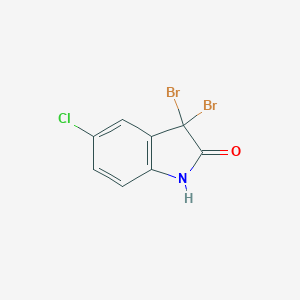
3,3-dibromo-5-chloro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one is a heterocyclic compound that belongs to the indole family It is characterized by the presence of bromine and chlorine atoms attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one can be synthesized through the bromination of indoles. One common method involves the reaction of 3-bromoindoles or indoles with 2 or 3 equivalents of N-bromosuccinimide (NBS) in aqueous t-butyl alcohol . This reaction leads to the formation of 3,3-dibromo-1,3-dihydroindol-2-ones. Some bromination of the six-membered ring may occur, resulting in products like 3,5,6-tribromoindole-4,7-dione .
Industrial Production Methods
Industrial production methods for 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form indole-2,3-diones (isatins).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Aqueous t-butyl alcohol: Solvent for the bromination reactions.
Major Products Formed
Indole-2,3-diones (isatins): Formed through oxidation reactions.
3,5,6-Tribromoindole-4,7-dione: Formed through bromination of the six-membered ring.
Scientific Research Applications
3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one has several scientific research applications:
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and interactions. detailed studies on its specific molecular targets and pathways are limited.
Comparison with Similar Compounds
Similar Compounds
3,3-Dibromo-1,3-dihydroindol-2-one: Lacks the chlorine atom present in 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one.
3,5,6-Tribromoindole-4,7-dione: Contains additional bromine atoms compared to 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one.
Uniqueness
3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one is unique due to the presence of both bromine and chlorine atoms on the indole ring. This unique combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,3-dibromo-5-chloro-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClNO/c9-8(10)5-3-4(11)1-2-6(5)12-7(8)13/h1-3H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTLAFZUEITWQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376616 |
Source


|
| Record name | 3,3-Dibromo-5-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113423-48-6 |
Source


|
| Record name | 3,3-Dibromo-5-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
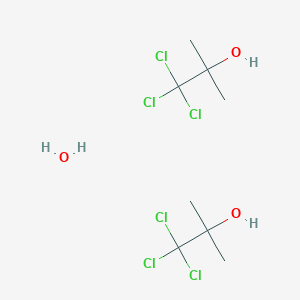
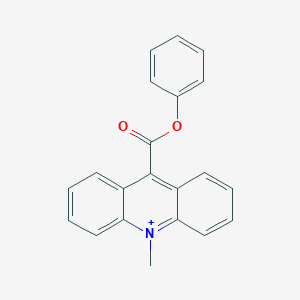
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
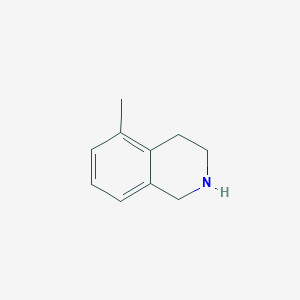
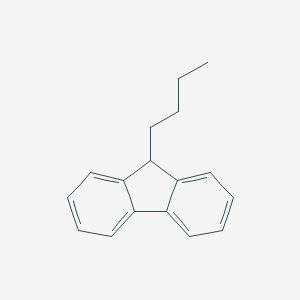
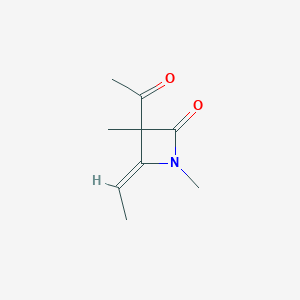
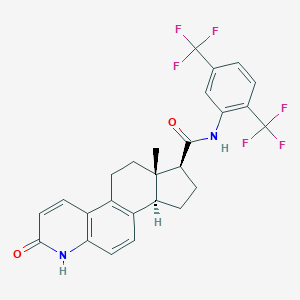
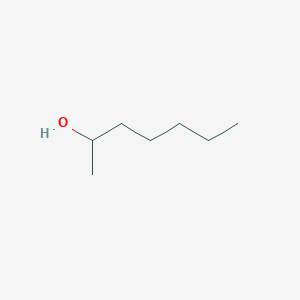


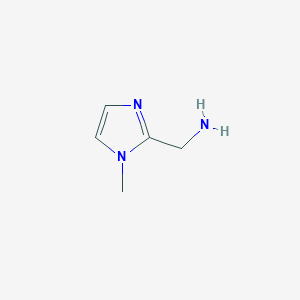
![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)
![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)
